molecular formula C11H12ClFN2O2 B3041550 N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride CAS No. 317840-35-0

N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride

Cat. No.: B3041550
CAS No.: 317840-35-0
M. Wt: 258.67 g/mol
InChI Key: VHYKGGYZKOXRQT-GDNBJRDFSA-N
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Description

N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride is a chemical compound with the molecular formula C11H10ClFN2O2 It is known for its unique structure, which includes a fluoroaniline moiety linked to a butanimidoyl chloride group through a carbonyl-oxy linkage

Mechanism of Action

Target of Action

NSC682831, also known as N-(((3-Fluoroanilino)carbonyl)oxy)butanimidoyl chloride or N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride, primarily targets the ubiquitin-specific proteases (USPs) such as USP2 and USP7, and the SUMO-specific protease SENP2 . These proteases play crucial roles in protein regulation by removing ubiquitin or SUMO from target proteins, thereby altering their stability, localization, or activity.

Mode of Action

NSC682831 acts as a nonselective isopeptidase inhibitor . It inhibits the activity of USP2, USP7, and SENP2 by binding to their active sites and preventing them from cleaving ubiquitin or SUMO from their target proteins . This results in the accumulation of ubiquitinated or SUMOylated proteins, which can lead to changes in various cellular processes.

Biochemical Pathways

By inhibiting USPs and SENP2, NSC682831 could affect the ubiquitin-proteasome system and the SUMOylation system, both of which are involved in the regulation of numerous cellular processes, including cell cycle progression, DNA repair, transcription, and signal transduction .

Result of Action

The molecular and cellular effects of NSC682831’s action would depend on the specific cellular context and the proteins affected by its inhibition of USP2, USP7, and SENP2. Potential effects could include alterations in protein stability and function, changes in cellular signaling pathways, and modulation of cellular responses to stress .

Action Environment

The action, efficacy, and stability of NSC682831 could be influenced by various environmental factors, such as the presence of other drugs, the physiological state of the cells, and the specific characteristics of the tissue microenvironment. For instance, the presence of other drugs could affect NSC682831’s pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride typically involves the reaction of 3-fluoroaniline with butanimidoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-fluoroaniline is reacted with phosgene to form 3-fluoroanilino carbonyl chloride.

    Step 2: The resulting 3-fluoroanilino carbonyl chloride is then reacted with butanimidoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base (e.g., sodium hydroxide) under mild to moderate conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, where the chloride group is replaced by the nucleophile.

    Hydrolysis: The major products are 3-fluoroaniline and butanoic acid.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

N-{[(3-fluoroanilino)carbonyl]oxy}butanimidoyl chloride can be compared with other similar compounds, such as:

    N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride: This compound has a similar structure but includes an additional chlorine atom, which can affect its reactivity and properties.

    N-{[(3-bromoanilino)carbonyl]oxy}butanimidoyl chloride: The presence of a bromine atom instead of a fluorine atom can lead to differences in chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoroaniline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-1-chlorobutylideneamino] N-(3-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O2/c1-2-4-10(12)15-17-11(16)14-9-6-3-5-8(13)7-9/h3,5-7H,2,4H2,1H3,(H,14,16)/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYKGGYZKOXRQT-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOC(=O)NC1=CC(=CC=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N/OC(=O)NC1=CC(=CC=C1)F)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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